1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine
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Overview
Description
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a fused pyridine and pyrimidine ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Chemical Reactions Analysis
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Scientific Research Applications
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it can induce apoptosis in cancer cells by activating signaling pathways that lead to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine can be compared with other pyrimidine derivatives, such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits similar synthetic routes and biological activities.
Triazole-Pyrimidine Hybrids: These compounds also show significant neuroprotective and anti-inflammatory properties.
Properties
CAS No. |
66066-04-4 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methyl-8-phenyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-16-8-5-9-17-14(16)10-13(11-15(17)18)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3 |
InChI Key |
SSKOIMFORCEUOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN2C1=CC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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